molecular formula C9H19O11P B15126646 1-(sn-Glycero-3-phospho)-1D-myo-inositol CAS No. 129830-95-1

1-(sn-Glycero-3-phospho)-1D-myo-inositol

Katalognummer: B15126646
CAS-Nummer: 129830-95-1
Molekulargewicht: 334.21 g/mol
InChI-Schlüssel: BMVUIWJCUQSHLZ-YFZGBAIXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(sn-Glycero-3-phospho)-1D-myo-inositol is a phospholipid derivative that plays a crucial role in various biological processes. It is a component of cell membranes and is involved in signaling pathways that regulate cellular functions. This compound is particularly significant in the context of glycerophospholipids, which are essential for maintaining the structural integrity and functionality of cell membranes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(sn-Glycero-3-phospho)-1D-myo-inositol typically involves the esterification of myo-inositol with glycerophosphoric acid. This process can be achieved through chemical or enzymatic methods. One common approach is the Steglich esterification, which involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar esterification techniques. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize impurities. Recrystallization and chromatography are commonly used to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(sn-Glycero-3-phospho)-1D-myo-inositol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while reduction can yield glycerol derivatives .

Wissenschaftliche Forschungsanwendungen

1-(sn-Glycero-3-phospho)-1D-myo-inositol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(sn-Glycero-3-phospho)-1D-myo-inositol involves its incorporation into cell membranes, where it participates in signaling pathways. It interacts with various proteins and enzymes, modulating their activity and influencing cellular responses. The compound’s effects are mediated through its interactions with phosphatidylinositol-specific phospholipase C, which generates secondary messengers involved in signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(sn-Glycero-3-phospho)-1D-myo-inositol is unique due to its specific role in cell signaling and membrane dynamics. Its ability to interact with a wide range of proteins and enzymes makes it a versatile compound for various scientific applications .

Eigenschaften

CAS-Nummer

129830-95-1

Molekularformel

C9H19O11P

Molekulargewicht

334.21 g/mol

IUPAC-Name

[(2R)-2,3-dihydroxypropyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate

InChI

InChI=1S/C9H19O11P/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16/h3-16H,1-2H2,(H,17,18)/t3-,4?,5-,6+,7-,8-,9?/m1/s1

InChI-Schlüssel

BMVUIWJCUQSHLZ-YFZGBAIXSA-N

Isomerische SMILES

C([C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O)O

Kanonische SMILES

C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.